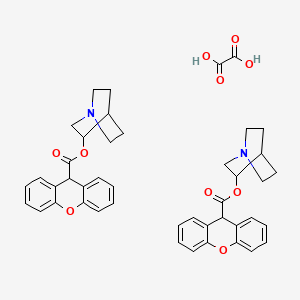
5,3'-Dimethoxyflavone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,3’-Dimethoxyflavone is a flavonoid compound that belongs to the class of polymethoxyflavones. Flavonoids are a diverse group of phytonutrients found in many fruits and vegetables, known for their antioxidant properties and potential health benefits. 5,3’-Dimethoxyflavone is characterized by the presence of two methoxy groups attached to the flavone backbone, specifically at the 5 and 3’ positions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,3’-Dimethoxyflavone can be achieved through various synthetic routes. One common method involves the use of phloroacetophenone as a starting material. The synthesis typically involves the following steps :
Acylation: Phloroacetophenone is acylated to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization to form the flavone backbone.
Industrial Production Methods
Industrial production of 5,3’-Dimethoxyflavone may involve large-scale synthesis using similar synthetic routes as described above. The process is optimized for high yield and purity, often involving advanced techniques such as preparative HPLC for purification .
化学反応の分析
Types of Reactions
5,3’-Dimethoxyflavone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the flavone to flavanone derivatives.
Substitution: Methoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce flavanones .
科学的研究の応用
Chemistry: It serves as a model compound for studying the reactivity and properties of polymethoxyflavones.
Medicine: Research indicates that 5,3’-Dimethoxyflavone possesses anti-inflammatory, anti-diabetic, and anti-obesity properties.
Industry: The compound’s antioxidant properties make it a valuable additive in food and cosmetic industries.
作用機序
The mechanism of action of 5,3’-Dimethoxyflavone involves several molecular targets and pathways:
Calcium Signal-Mediated Regulation: The compound inhibits calcium signal-mediated cell-cycle regulation, which is crucial for various biological processes.
Protein Turnover and Mitochondrial Biogenesis: It regulates protein turnover and enhances mitochondrial biogenesis, contributing to its anti-sarcopenic effects.
Anti-Inflammatory Pathways: The compound exerts anti-inflammatory effects by modulating cytokine levels and inflammatory pathways.
類似化合物との比較
5,3’-Dimethoxyflavone can be compared with other similar flavonoid compounds:
5-Hydroxy-3,7-Dimethoxyflavone: This compound has similar inhibitory activity against calcium signal-mediated cell-cycle regulation.
5,7-Dimethoxyflavone: Known for its anti-inflammatory and anticancer properties.
Tricin (5,7,4’-Trihydroxy-3’,5’-Dimethoxyflavone): Tricin is another polymethoxyflavone with significant biological activities, including anti-inflammatory and anticancer effects.
Conclusion
5,3’-Dimethoxyflavone is a versatile flavonoid with significant potential in various scientific and industrial applications. Its unique chemical structure and reactivity make it a valuable compound for research and development in chemistry, biology, medicine, and industry.
特性
CAS番号 |
6665-75-4 |
|---|---|
分子式 |
C17H14O4 |
分子量 |
282.29 g/mol |
IUPAC名 |
5-methoxy-2-(3-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C17H14O4/c1-19-12-6-3-5-11(9-12)16-10-13(18)17-14(20-2)7-4-8-15(17)21-16/h3-10H,1-2H3 |
InChIキー |
HHAYKNGPBZOQMY-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)C2=CC(=O)C3=C(O2)C=CC=C3OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




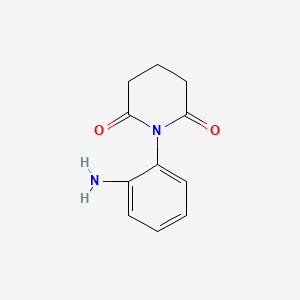
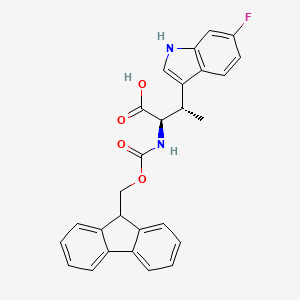
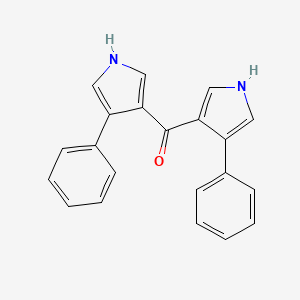
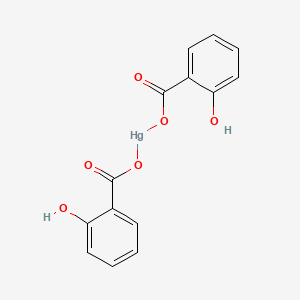
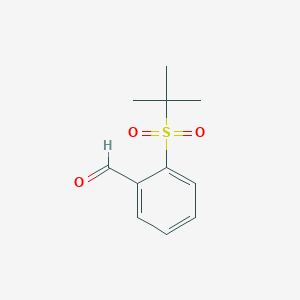
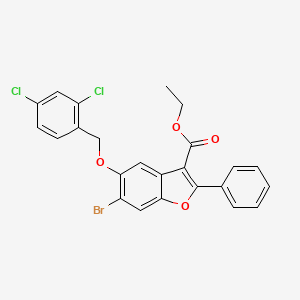

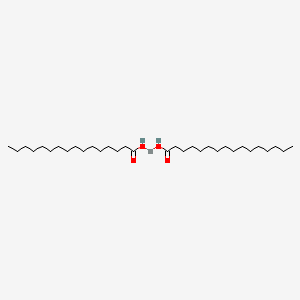
![2-amino-4-benzyl-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12051800.png)


